N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
This compound features a thiazolo[4,5-d]pyrimidine core, a bicyclic heterocycle integrating thiazole and pyrimidine rings. Key substituents include:
- A 7-oxo group contributing to hydrogen-bonding capabilities.
- An N-(2,4-dimethoxyphenyl)acetamide side chain at position 6, which may influence lipophilicity and receptor-binding specificity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-27-12-3-4-13(14(9-12)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-5-7-29-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWGGVOXECECFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline, morpholine, and thiazolopyrimidine derivatives. The synthesis may involve:
Formation of the thiazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the morpholino group: This step may involve nucleophilic substitution reactions.
Coupling with 2,4-dimethoxyphenyl acetamide: This final step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Optimization of temperature and pressure: To enhance reaction rates and selectivity.
Use of catalysts: To improve reaction efficiency.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of N-oxide derivatives.
Reduction: May result in the formation of amine derivatives.
Substitution: Can produce various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activities and interactions with biomolecules.
Medicine: As a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors, modulating their activity and leading to physiological effects.
Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Synthetic Methods : and highlight microwave-assisted synthesis and acylation strategies applicable to the target compound’s acetamide linkage .
- Spectroscopic Characterization : provides NMR and mass spectrometry protocols for acetamide derivatives, relevant for verifying the target’s structure .
- Biological Potential: While direct activity data are absent, the target’s morpholine and dimethoxyphenyl groups are associated with kinase inhibition and antimicrobial effects in analogues .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest possible biological activities that warrant detailed investigation. This article reviews the compound's biological activity based on recent research findings and case studies.
Structural Features
The compound features several notable structural elements:
- Dimethoxyphenyl moiety : Enhances lipophilicity and may influence receptor binding.
- Morpholine ring : Known for its role in enhancing bioavailability and pharmacological properties.
- Thiazolo-pyrimidine core : Associated with various biological activities, including anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Recent studies have investigated the anti-inflammatory properties of thiazolo-pyrimidine derivatives similar to our compound. For instance, derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages, suggesting a potential mechanism for reducing inflammation . The structure–activity relationship (SAR) indicates that electron-releasing substituents enhance anti-inflammatory effects significantly.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Thiazolo derivative 1 | 0.5 | Strong anti-inflammatory |
| Thiazolo derivative 2 | 1.0 | Moderate anti-inflammatory |
| N-(2,4-dimethoxyphenyl)-2-[2-(morpholin-4-yl)-7-oxo...] | TBD | TBD |
Antimicrobial Activity
The compound's thiazolo-pyrimidine structure suggests potential antimicrobial properties. Related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| K. pneumoniae | TBD |
| Acinetobacter spp. | TBD |
Anticancer Activity
Emerging evidence suggests that thiazolo-pyrimidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. In vitro studies have shown that certain derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | TBD | Apoptosis induction |
| HeLa (cervical) | TBD | Cell cycle arrest |
Case Studies
- Case Study on Thiazolo Derivatives : A study evaluated a series of thiazolo-pyrimidine derivatives for their anti-inflammatory properties using in vivo models. The most potent compounds showed significant reduction in paw edema in rats compared to controls, indicating strong anti-inflammatory potential.
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of similar compounds against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, highlighting their potential as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
